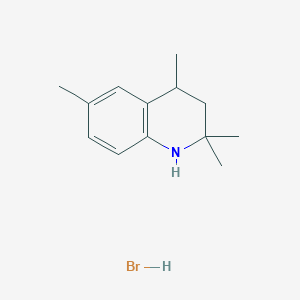
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Vue d'ensemble
Description
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula C13H20BrN. It is a derivative of tetrahydroquinoline, characterized by the presence of four methyl groups at positions 2, 2, 4, and 6 on the quinoline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Mécanisme D'action
Target of Action
Some derivatives of tetrahydroquinoline have been found to exhibit significant anti-inflammatory activity , suggesting potential targets could be inflammatory pathways or mediators.
Mode of Action
Based on the anti-inflammatory activity observed in related compounds , it can be hypothesized that this compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Result of Action
Given the anti-inflammatory activity of related compounds , it is possible that this compound may exert similar effects, potentially leading to reduced inflammation.
Analyse Biochimique
Biochemical Properties
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for understanding the compound’s antioxidant properties and its potential role in mitigating oxidative damage in cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain pro-oxidant enzymes, thereby reducing the production of reactive oxygen species. This inhibition is achieved through direct binding interactions with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation. Long-term exposure to the compound has been associated with sustained antioxidant effects in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant properties without significant adverse effects. At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance. These interactions influence metabolic flux and the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the alkylation of 1,2,3,4-tetrahydroquinoline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
Uniqueness
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.BrH/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12;/h5-7,10,14H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXVDUJWUYVCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C)(C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051368-95-6 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,6-tetramethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


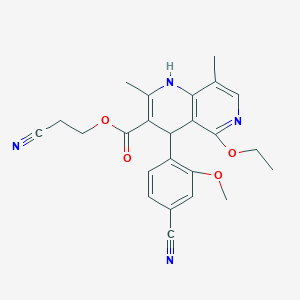


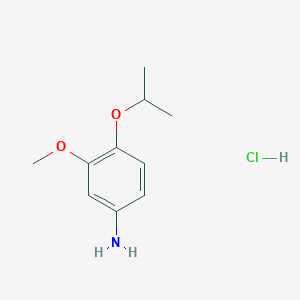
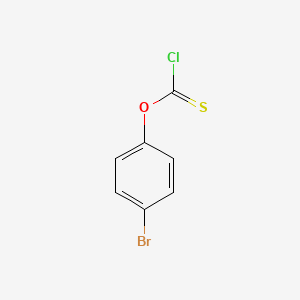
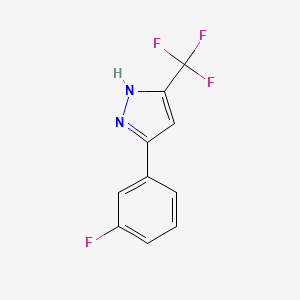
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3208547.png)
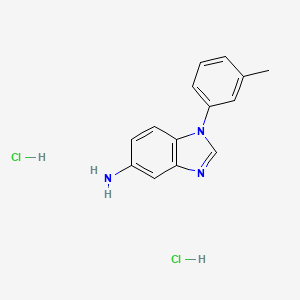
![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B3208568.png)
![[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride](/img/structure/B3208573.png)
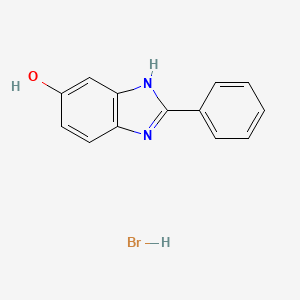
![10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B3208587.png)
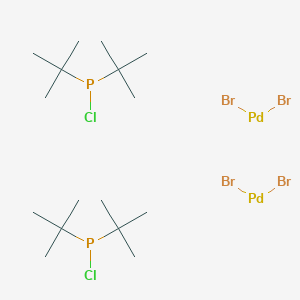
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/structure/B3208604.png)
